molecular formula C18H22ClN3O2 B7114261 4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile

4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile

Cat. No.: B7114261
M. Wt: 347.8 g/mol
InChI Key: BDOVXKQCERKYFZ-UHFFFAOYSA-N
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Description

4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile is a complex organic compound with a unique structure that includes a chloropyridine moiety, a piperidine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chloropyridine Moiety: This can be achieved through the chlorination of pyridine derivatives.

    Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction.

    Oxane Ring Formation: The oxane ring is formed through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the chloropyridine-piperidine intermediate with the oxane ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or thiols.

Scientific Research Applications

4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Chemical Biology: It is used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile involves its interaction with specific molecular targets. The chloropyridine moiety may bind to receptors or enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The oxane ring may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-((S)-2-(5-Chloropyridin-2-yl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-benzo[d]imidazole-6-carboxylic acid
  • 4-Acetyl-2-chloropyridine
  • 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide

Uniqueness

4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile is unique due to its combination of a chloropyridine moiety, a piperidine ring, and an oxane ring. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[2-[4-(5-chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-15-1-2-16(21-12-15)14-3-7-22(8-4-14)17(23)11-18(13-20)5-9-24-10-6-18/h1-2,12,14H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOVXKQCERKYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(C=C2)Cl)C(=O)CC3(CCOCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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